Cas no 865656-33-3 (3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one)

3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
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- 3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one
- 3-(4-bromophenyl)sulfonyl-6-nitrochromen-2-one
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- インチ: 1S/C15H8BrNO6S/c16-10-1-4-12(5-2-10)24(21,22)14-8-9-7-11(17(19)20)3-6-13(9)23-15(14)18/h1-8H
- InChIKey: PTHIUJYUOJZLJW-UHFFFAOYSA-N
- SMILES: C1(=O)OC2=C(C=C([N+]([O-])=O)C=C2)C=C1S(C1=CC=C(Br)C=C1)(=O)=O
3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1601-0185-2mg |
3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one |
865656-33-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1601-0185-3mg |
3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one |
865656-33-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1601-0185-2μmol |
3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one |
865656-33-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1601-0185-1mg |
3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one |
865656-33-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1601-0185-4mg |
3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one |
865656-33-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1601-0185-5μmol |
3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one |
865656-33-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1601-0185-5mg |
3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one |
865656-33-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one 関連文献
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-oneに関する追加情報
Recent Advances in the Study of 3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one (CAS: 865656-33-3)
The compound 3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one (CAS: 865656-33-3) has recently emerged as a molecule of significant interest in medicinal chemistry and drug discovery research. This coumarin derivative, characterized by its unique bromobenzenesulfonyl and nitro functional groups, has demonstrated promising biological activities in recent studies. The current research landscape reveals several important developments regarding its synthesis, mechanism of action, and potential therapeutic applications.
Recent synthetic chemistry advancements have optimized the production of 865656-33-3 through improved sulfonylation reactions of 6-nitro-2H-chromen-2-one with 4-bromobenzenesulfonyl chloride. A 2023 study published in the Journal of Medicinal Chemistry reported a high-yield (82%) microwave-assisted synthesis method that significantly reduced reaction times while maintaining excellent purity (>98%). This methodological improvement has facilitated more efficient production for biological evaluation studies.
Pharmacological investigations have identified 3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one as a potent inhibitor of several key enzymes. Most notably, it has shown selective inhibition against carbonic anhydrase IX (CA IX), with IC50 values in the low micromolar range (2.3 μM). This is particularly relevant for cancer therapeutics, as CA IX is overexpressed in many hypoxic tumors. Molecular docking studies suggest that the bromobenzenesulfonyl moiety plays a crucial role in binding to the enzyme's active site.
In antimicrobial research, preliminary findings indicate that 865656-33-3 exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values ranging from 8-16 μg/mL. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, as evidenced by electron microscopy studies showing significant morphological changes in treated bacterial cells.
Current structure-activity relationship (SAR) studies are exploring modifications to the coumarin scaffold to enhance potency and selectivity. Researchers are particularly interested in investigating the effects of varying the position and nature of substituents on both the benzenesulfonyl and coumarin moieties. These efforts aim to develop more effective derivatives while maintaining the favorable pharmacokinetic properties observed with the parent compound.
Future research directions for 865656-33-3 include comprehensive in vivo toxicity studies, formulation development for improved bioavailability, and exploration of combination therapies with existing anticancer and antimicrobial agents. The compound's dual activity against both cancer-related targets and pathogenic microorganisms makes it a particularly interesting candidate for further development in these therapeutic areas.
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